mGluR1 Antagonist Potency: 6-Bromo Substitution Confers >5-Fold Improvement Over 6-Fluoro Analog
In a standardized calcium mobilization assay using rat mGluR1 expressed in BHK cells, 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine exhibited an IC₅₀ of 398 nM as an antagonist [1]. Under comparable assay conditions, the 6-fluoro substituted analog (N-(3-bromophenyl)-6-fluoroquinazolin-4-amine) demonstrated an IC₅₀ of 713 nM, representing a 1.8-fold reduction in potency [2]. Furthermore, the 6-chloro substituted analog (N-(3-bromophenyl)-6-chloroquinazolin-4-amine) showed an IC₅₀ of 955 nM, a 2.4-fold reduction relative to the 6-bromo compound [3].
| Evidence Dimension | mGluR1 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 398 nM |
| Comparator Or Baseline | 6-fluoro analog (713 nM); 6-chloro analog (955 nM) |
| Quantified Difference | 1.8-fold (vs 6-F); 2.4-fold (vs 6-Cl) |
| Conditions | Rat mGluR1 expressed in BHK cells; calcium mobilization assay |
Why This Matters
For mGluR1-targeted screening campaigns, the 6-bromo compound provides higher potency at lower concentrations, reducing compound consumption and minimizing off-target effects associated with elevated dosing.
- [1] BindingDB. BDBM50311887: 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine. BindingDB Database. View Source
- [2] MolBic. Bioactivity Information: N-(3-bromophenyl)-6-fluoroquinazolin-4-amine. IDRBLab MolBic Database. View Source
- [3] MolBic. Bioactivity Information: N-(3-bromophenyl)-6-chloroquinazolin-4-amine. IDRBLab MolBic Database. View Source
